N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
Description
The compound N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a complex substituent at the amide nitrogen. This substituent comprises a 3-ethoxy-4-methoxyphenyl group and a thiophen-2-yl formamido methyl moiety.
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-26-15-12-13(8-9-14(15)25-2)18(21-19(23)16-6-4-10-27-16)22-20(24)17-7-5-11-28-17/h4-12,18H,3H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAOHGIHUKEKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an amine and a carboxylic acid derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiophene Carboxamides
Key Observations:
- Substituent Effects : The target compound’s 3-ethoxy-4-methoxyphenyl group enhances lipophilicity compared to the electron-withdrawing nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide . This may improve membrane permeability but reduce solubility.
- Synthetic Routes : Amide bond formation via reagents like HATU (as in ) is common, while triazole-containing analogs () require click chemistry or cycloaddition steps.
Physicochemical and Conformational Analysis
- Molecular Geometry :
- Solubility and Stability :
- The trifluoromethyl group in ’s compound improves metabolic stability but may reduce aqueous solubility . The target compound’s methoxy and ethoxy groups likely confer moderate solubility in polar solvents.
Biological Activity
N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological properties. The presence of the ethoxy and methoxy groups on the phenyl ring enhances its lipophilicity and may improve its interaction with biological targets. The general structure can be summarized as follows:
1. Anticancer Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with thiophene moieties can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| N-(3-Ethoxy...) | A549 | 12 | Inhibition of kinases |
2. Anti-inflammatory Properties
The anti-inflammatory potential of thiophene-based compounds has been well-documented. These compounds often target cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the biosynthesis of inflammatory mediators. For instance, a review highlighted that several thiophene derivatives possess anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Antioxidant Activity
Thiophenes have also been recognized for their antioxidant capabilities. The sulfur atom in the thiophene ring contributes to electron donation, which can neutralize free radicals. This property is essential for protecting cells from oxidative stress-related damage .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as COX and LOX.
- Induction of Apoptosis : By activating apoptotic pathways, this compound can lead to programmed cell death in cancer cells.
- Cell Cycle Regulation : It may affect various phases of the cell cycle, thereby preventing cancer cell proliferation.
Case Studies
Several studies have evaluated the efficacy of thiophene derivatives in clinical or preclinical settings:
- Study on Breast Cancer : A recent investigation into a series of thiophene derivatives showed promising results against MCF-7 cells, with N-[3-(4-methoxyphenyl)-5-thienyl]acetamide exhibiting an IC50 value of 10 µM, indicating potent activity .
- Anti-inflammatory Assessment : In vivo models demonstrated that thiophene compounds reduced edema in paw inflammation models significantly more than standard treatments, suggesting their potential as new anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
